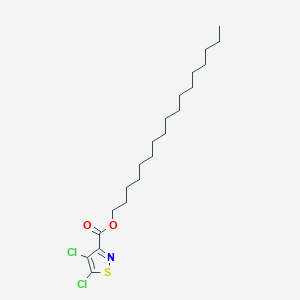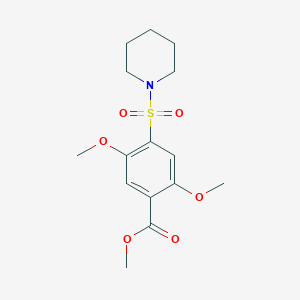![molecular formula C19H18FN5O2S B11073743 N-[1-(4-fluorophenyl)ethyl]-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide](/img/structure/B11073743.png)
N-[1-(4-fluorophenyl)ethyl]-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[1-(4-FLUOROPHENYL)ETHYL]-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a combination of fluorophenyl, phthalazinyl, and hydrazinecarbothioamide moieties
Métodos De Preparación
The synthesis of N1-[1-(4-FLUOROPHENYL)ETHYL]-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the fluorophenyl ethyl intermediate: This step involves the reaction of 4-fluorobenzaldehyde with an appropriate ethylating agent under basic conditions to form the 4-fluorophenyl ethyl intermediate.
Synthesis of the phthalazinyl acetic acid derivative: This step involves the reaction of phthalic anhydride with hydrazine to form phthalazinone, which is then reacted with chloroacetic acid to form the phthalazinyl acetic acid derivative.
Coupling of the intermediates: The final step involves the coupling of the fluorophenyl ethyl intermediate with the phthalazinyl acetic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Análisis De Reacciones Químicas
N~1~-[1-(4-FLUOROPHENYL)ETHYL]-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Aplicaciones Científicas De Investigación
N~1~-[1-(4-FLUOROPHENYL)ETHYL]-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N1-[1-(4-FLUOROPHENYL)ETHYL]-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
N~1~-[1-(4-FLUOROPHENYL)ETHYL]-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds, such as:
N~1~-[1-(4-CHLOROPHENYL)ETHYL]-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE: This compound features a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
N~1~-[1-(4-METHOXYPHENYL)ETHYL]-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE: This compound features a methoxyphenyl group, which may affect its reactivity and interactions with molecular targets.
N~1~-[1-(4-NITROPHENYL)ETHYL]-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE: This compound features a nitrophenyl group, which may influence its electronic properties and biological activity.
Propiedades
Fórmula molecular |
C19H18FN5O2S |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
1-[1-(4-fluorophenyl)ethyl]-3-[[2-(1-oxophthalazin-2-yl)acetyl]amino]thiourea |
InChI |
InChI=1S/C19H18FN5O2S/c1-12(13-6-8-15(20)9-7-13)22-19(28)24-23-17(26)11-25-18(27)16-5-3-2-4-14(16)10-21-25/h2-10,12H,11H2,1H3,(H,23,26)(H2,22,24,28) |
Clave InChI |
NSYQUPYIRFWYMH-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)F)NC(=S)NNC(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}ethyl)acetamide](/img/structure/B11073662.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)carbonyl]-4,5-dimethoxyphenyl}acetamide](/img/structure/B11073664.png)
![ethyl {3-methyl-5-[(pyridin-3-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B11073666.png)

![4-Hydroxy-4,5-bis(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B11073680.png)
![(5Z)-5-(4-chlorobenzylidene)-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11073690.png)
![4-chloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11073700.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B11073711.png)
![5-methyl-N-[3-(morpholin-4-yl)propyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11073723.png)
![1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B11073728.png)
![Ethyl 7-amino-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11073734.png)
![5-[(4-fluorophenyl)methylsulfanyl]-13,13-dimethyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3,5,7,9-pentaen-7-amine](/img/structure/B11073735.png)
![1-(4-Chlorophenyl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11073739.png)

